molecular formula C8H8ClNO4 B087324 1-Chloro-2,4-dimethoxy-5-nitrobenzene CAS No. 119-21-1

1-Chloro-2,4-dimethoxy-5-nitrobenzene

Cat. No. B087324
CAS RN: 119-21-1
M. Wt: 217.6 g/mol
InChI Key: MEIDXJUMYYOXHN-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxy-5-nitrobenzene is a chemical compound expected to exhibit intriguing chemical and physical properties due to its functional groups. While direct studies on this compound are scarce, insights can be drawn from similar compounds to understand its behavior and characteristics.

Synthesis Analysis

The synthesis of related nitrobenzene compounds often involves nitration reactions, halogenation, or both. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield through the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a common approach for nitrobenzene derivatives synthesis involving direct nitration and halogen introduction (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often characterized using X-ray crystallography, NMR, and other spectroscopic methods. These analyses provide detailed insights into the arrangement of atoms and the electronic environment within the molecule. For instance, the crystal structure of 1-chloro-2-nitrobenzene revealed molecules linked by N—O⋯Cl halogen bonds, indicating potential structural similarities with 1-Chloro-2,4-dimethoxy-5-nitrobenzene and the importance of halogen bonding in determining molecular packing (Mossakowska & Wójcik, 2007).

Scientific Research Applications

1. Chemical Transformations and Synthesis

1-Chloro-2,4-dimethoxy-5-nitrobenzene undergoes various chemical transformations that are significant in research and development. For instance, Bolker and Kung (1969) described the formation of 2,6-dimethoxy-1,4-benzoquinone through the action of nitrous acid on 1,2,3-trimethoxybenzene, highlighting the compound's role in producing complex organic structures (Bolker & Kung, 1969).

2. Adsorption Studies

Adsorption studies of similar compounds, like 4-chloro-2,5-dimethoxy nitrobenzene, provide insights into environmental remediation techniques. Xiao et al. (2014) investigated the adsorption of this compound using activated pyrolytic char, demonstrating its potential in water purification processes (Xiao et al., 2014).

3. Fungicidal Properties

Compounds structurally related to 1-Chloro-2,4-dimethoxy-5-nitrobenzene have been studied for their fungicidal properties. Zayed et al. (1965) investigated the fungicidal effects of compounds derived from 1-chloro-4,5-dimethoxy-2-nitrobenzene, highlighting the potential of these compounds in agriculture and plant protection (Zayed et al., 1965).

4. Biodegradation Studies

Research has also focused on the biodegradation of similar nitrobenzene compounds. Shah (2014) explored the microbial degradation of 1-chloro-4-nitrobenzene, providing valuable information for environmental bioremediation efforts (Shah, 2014).

5. Catalysis and Nitration Reactions

The role of similar compounds in catalytic processes has been studied, particularly in aromatic nitrations. Claridge et al. (2001) examined the catalysis of aromatic nitrations with dinitrogen pentoxide, using compounds like 1-chloro-2-nitrobenzene, which shares structural similarities with 1-Chloro-2,4-dimethoxy-5-nitrobenzene (Claridge et al., 2001).

properties

IUPAC Name

1-chloro-2,4-dimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MEIDXJUMYYOXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059482
Record name Benzene, 1-chloro-2,4-dimethoxy-5-nitro-
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Molecular Weight

217.60 g/mol
Source PubChem
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Product Name

1-Chloro-2,4-dimethoxy-5-nitrobenzene

CAS RN

119-21-1
Record name 1-Chloro-2,4-dimethoxy-5-nitrobenzene
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Record name 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE
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